molecular formula C14H18O4 B1344960 4-(Cyclopentyloxy)-3-ethoxybenzoic acid CAS No. 1019350-60-7

4-(Cyclopentyloxy)-3-ethoxybenzoic acid

Cat. No.: B1344960
CAS No.: 1019350-60-7
M. Wt: 250.29 g/mol
InChI Key: LEPVXUXOUYROET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopentyloxy)-3-ethoxybenzoic acid is an organic compound with the molecular formula C14H18O4 It is a derivative of benzoic acid, characterized by the presence of cyclopentyloxy and ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid typically involves the following steps:

    Esterification: The starting material, 4-hydroxybenzoic acid, undergoes esterification with cyclopentanol in the presence of an acid catalyst to form 4-(Cyclopentyloxy)benzoic acid.

    Ethoxylation: The intermediate product is then subjected to ethoxylation using ethyl iodide and a base such as potassium carbonate to introduce the ethoxy group at the 3-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-3-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Produces quinones or carboxylic acids.

    Reduction: Yields alcohols or aldehydes.

    Substitution: Results in various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Cyclopentyloxy)-3-ethoxybenzoic acid has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including those targeting cancer and neurodegenerative diseases.

    Agrochemicals: The compound is utilized in the development of herbicides and pesticides.

    Materials Science: It is studied for its potential use in liquid crystal displays and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

4-(Cyclopentyloxy)-3-ethoxybenzoic acid can be compared with other benzoic acid derivatives, such as:

    4-(Cyclopentyloxy)benzoic acid: Lacks the ethoxy group, which may affect its reactivity and applications.

    4-(Cyclopentyloxy)-3-methoxybenzoic acid: Contains a methoxy group instead of an ethoxy group, leading to different chemical and physical properties.

Properties

IUPAC Name

4-cyclopentyloxy-3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-17-13-9-10(14(15)16)7-8-12(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPVXUXOUYROET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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